molecular formula C11H8N6OS B1520423 1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide CAS No. 1235441-73-2

1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide

Cat. No.: B1520423
CAS No.: 1235441-73-2
M. Wt: 272.29 g/mol
InChI Key: LHMSUKNOMNFOMB-UHFFFAOYSA-N
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Description

1-({2,3-Dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide is a heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with two cyano groups at positions 2 and 3, a sulfanyl group at position 6, and an N,N-dimethylformamide moiety via a thioether linkage. Its CAS registry number is 1235441-73-2 .

Properties

IUPAC Name

S-(2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c1-16(2)11(18)19-7-5-14-10-15-8(3-12)9(4-13)17(10)6-7/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMSUKNOMNFOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN2C(=C(N=C2N=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide (CID 47002861)

  • Structural Differences: Replaces the imidazo[1,2-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine ring. Lacks the 2,3-dicyano substituents present in the target compound.
  • Molecular Formula : C₈H₉N₅OS (vs. inferred C₁₂H₁₀N₆OS for the target compound).
  • Synthetic Routes : Both compounds involve sulfanyl group incorporation, but the triazolo derivative’s synthesis likely uses different heterocyclic precursors .
  • Applications: The triazolo analog’s simpler structure may enhance synthetic accessibility but reduce functional diversity compared to the dicyano-substituted target .

1-(3-(2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridin-6-yl)Phenyl)-N,N-Dimethylmethanamine (Compound S3)

  • Structural Differences: Features an imidazo[1,2-a]pyridine core instead of pyrimidine. Substituted with a 4-chlorophenyl group and lacks cyano or sulfanyl groups.

5-(1,3-Dimethyl-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole-2-Thiol Derivatives

  • Relevance : Demonstrates the use of N,N-dimethylformamide (DMF) as a solvent in thiol-alkylation reactions, a method applicable to synthesizing the sulfanyl group in the target compound .
  • Functional Groups : The oxadiazole-thiol scaffold differs significantly from the imidazo-pyrimidine system but highlights DMF’s role in facilitating sulfur-based linkages .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Core Structure Substituents CAS Number Availability
1-({2,3-Dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide Imidazo[1,2-a]pyrimidine 2,3-dicyano; 6-sulfanyl-DMF 1235441-73-2 Discontinued
N,N-Dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide [1,2,4]Triazolo[1,5-a]pyrimidine None CID 47002861 Research-grade
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine Imidazo[1,2-a]pyridine 4-chlorophenyl; benzylamine Not Provided Experimental

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Predicted Solubility Synthetic Accessibility
Target Compound Cyano, sulfanyl, DMF Moderate in DMSO Low (discontinued)
CID 47002861 Triazolo, sulfanyl High in polar solvents High
Compound S3 Chlorophenyl, methanesulfonyl Low in water Moderate

Key Research Findings and Gaps

  • Synthesis: The target compound’s discontinued status suggests challenges in scalability or stability, possibly due to the reactive cyano groups or complex heterocyclic core .
  • Pharmacology: No direct data exist for the target compound, but imidazo-pyrimidine analogs (e.g., Compound S3) show early-stage pharmacological promise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Reactant of Route 2
Reactant of Route 2
1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide

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